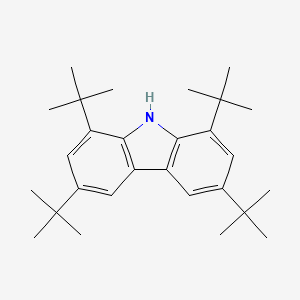

1,3,6,8-Tetratert-butyl-9H-carbazole

Übersicht

Beschreibung

1,3,6,8-Tetratert-butyl-9H-carbazole is a useful research compound. Its molecular formula is C28H41N and its molecular weight is 391.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Carbazole-based compounds are known for their excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability , which make them potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Mode of Action

It is known that carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . The fundamental difference between these two polymers is in the bandgap energies and effectual conjugation length .

Biochemical Pathways

It is known that carbazole-based compounds have intriguing properties including the presence of bridged biphenyl unit providing a material with a lower bandgap .

Pharmacokinetics

The compound has a molecular weight of 39164 . It is stored at a temperature of 28 C .

Result of Action

It is known that carbazole-based compounds have excellent electrical, electrochemical properties, good environmental stability, and unique optical properties .

Action Environment

It is known that carbazole-based compounds have good environmental stability .

Biochemische Analyse

Biochemical Properties

1,3,6,8-Tetratert-butyl-9H-carbazole plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with the aryl hydrocarbon receptor (AhR), a protein that regulates the expression of various genes involved in detoxification processes. The interaction between this compound and AhR leads to the activation of the receptor, which in turn modulates the expression of genes involved in the metabolism of xenobiotics .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can activate the hypoxia-inducible factor-1 (HIF-1) pathway, leading to changes in gene expression and promoting angiogenesis in endothelial cells. Additionally, it has been found to affect the production of reactive oxygen species (ROS) in cells, which can impact cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules and the modulation of their activity. One of the key mechanisms is its binding to the aryl hydrocarbon receptor (AhR), which leads to the activation of the receptor and subsequent changes in gene expression. This interaction can result in the upregulation of genes involved in detoxification processes and the metabolism of xenobiotics . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in energy metabolism, leading to changes in cellular energy production and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to changes in its activity and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in gene expression and cellular metabolism, which can impact cellular function and health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on cellular function and metabolism. At higher doses, it can lead to toxic effects, including increased production of reactive oxygen species (ROS) and disruption of energy metabolism. These effects can result in adverse outcomes, such as oxidative stress and damage to cellular structures.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of xenobiotics and energy production. The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, it has been shown to affect the tricarboxylic acid (TCA) cycle, leading to alterations in energy metabolism and the production of adenosine triphosphate (ATP).

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within specific cellular compartments. For instance, it has been observed to accumulate in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and energy production.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its accumulation in the mitochondria can lead to changes in mitochondrial function and energy production, while its presence in the endoplasmic reticulum can impact protein folding and detoxification processes.

Biologische Aktivität

1,3,6,8-Tetratert-butyl-9H-carbazole (TTBC) is a carbazole derivative characterized by its unique substitution pattern of four tert-butyl groups at the 1, 3, 6, and 8 positions on the carbazole core. This structural configuration enhances its solubility and stability, making it a candidate for various applications in organic electronics and materials science. While research on the biological activity of TTBC is limited, preliminary studies suggest potential antioxidant properties and interactions with biological systems.

- Chemical Formula : C28H41N

- Molecular Weight : Approximately 293.43 g/mol

- Structure : The bulky tert-butyl groups introduce significant steric hindrance around the carbazole core, which may influence its reactivity and interactions with biological targets .

Biological Activity Overview

The biological activity of TTBC has not been extensively studied; however, some findings indicate potential therapeutic applications:

- Antioxidant Properties : TTBC's stable structure suggests it may exhibit antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and cardiovascular disorders.

- Anti-inflammatory and Anticancer Potential : Although specific data on TTBC are sparse, carbazole derivatives have been reported to possess anti-inflammatory and anticancer activities. This raises interest in exploring TTBC's potential in these areas.

The mechanisms through which TTBC may exert its biological effects remain largely unexplored. However, insights can be drawn from related compounds:

- Interaction with Metal Complexes : Research indicates that carbazole derivatives can act as ligands in metal complexes, influencing charge transfer processes and possibly generating reactive oxygen species (ROS) under light irradiation. This suggests that TTBC might also participate in similar interactions .

Case Study 1: Antioxidant Activity

A study investigating the antioxidant properties of various carbazole derivatives found that certain substitutions enhance their ability to scavenge free radicals. While direct studies on TTBC are lacking, the structural characteristics imply it could have similar properties .

Case Study 2: Anticancer Activity of Related Compounds

Research on other carbazole derivatives has demonstrated significant anticancer activity through mechanisms such as apoptosis induction and modulation of signaling pathways. For instance, a derivative was shown to inhibit melanoma cell growth selectively without affecting normal cells . These findings suggest a potential pathway for investigating TTBC’s anticancer properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,6-Di-tert-butyl-9H-carbazole | Two tert-butyl groups at positions 3 and 6 | Exhibits thermally activated delayed fluorescence (TADF) |

| 1,8-Di-tert-butyl-9H-carbazole | Two tert-butyl groups at positions 1 and 8 | Known for stability and potential biological activity |

| 1,3-Bis(tert-butyl)-carbazole | Two tert-butyl groups at positions 1 and 3 | Used in organic electronics for improved performance |

This table illustrates how TTBC's unique structure may confer advantages over other carbazole derivatives in specific applications while also indicating areas for further research into its biological effects.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

1,3,6,8-Tetratert-butyl-9H-carbazole is utilized as an electron transport layer (ETL) in OLEDs. Its high thermal stability and good electron mobility make it an ideal candidate for improving the efficiency and lifetime of OLED devices. The incorporation of this compound has been shown to enhance the performance of OLEDs by facilitating better charge balance and reducing the likelihood of device degradation over time.

Thermally Activated Delayed Fluorescence (TADF)

This compound has also been investigated for its potential in TADF applications. TADF materials harvest triplet excitons via a delayed fluorescence mechanism, which can significantly improve the efficiency of light emission in OLEDs. Studies indicate that derivatives of this compound exhibit promising TADF properties that could lead to advancements in next-generation OLED technologies .

Photonic Applications

Fluorescent Probes

The compound serves as a fluorescent probe in various sensing applications. Its ability to detect nitroexplosives through fluorescence quenching makes it valuable in security and safety monitoring systems. When exposed to nitro compounds, the fluorescence intensity of this compound diminishes significantly, allowing for sensitive detection .

Covalent Organic Frameworks (COFs)

In the synthesis of COFs and conjugated microporous polymers (CMPs), this compound acts as a building block. COFs constructed with this compound demonstrate enhanced photocatalytic properties for organic synthesis and pollutant degradation under visible light irradiation. These materials can generate reactive oxygen species (ROS) efficiently, thus facilitating the breakdown of harmful organic pollutants .

Environmental Remediation

Pollutant Degradation

Research has highlighted the effectiveness of this compound-based materials in degrading environmental pollutants such as dyes and chemical warfare agents. The conjugated microporous polymer formed from this compound has shown superior performance compared to traditional photocatalysts like TiO2 in degrading methylene blue and other organic contaminants .

Case Studies

Analyse Chemischer Reaktionen

Oxidative Substitution Reactions

TTBC derivatives undergo oxidative substitution at the 4-position when treated with AgNO₃ in acetic acid. For example, 1-amino-3,6-di-tert-butyl-9H-carbazole reacts to form carbazole-1,4-diimine derivatives :

Reaction Pathway :

-

Nitration : TTBC → 1-nitro-3,6-di-tert-butyl-9H-carbazole (using AgNO₃/CH₃COOH).

-

Reduction : Nitro group → amino group (NaBH₄ or LiAlH₄).

-

Oxidative coupling : Reaction with nitroarenes yields diimine derivatives.

Key Observations :

-

Steric hindrance from tert-butyl groups slows reactivity but stabilizes products.

-

X-ray crystallography confirms planar carbazole cores with distorted substituents .

Cross-Coupling Reactions

TTBC participates in Pd- and Cu-catalyzed cross-couplings for advanced material synthesis:

Buchwald-Hartwig Amination

Reaction with aryl halides (e.g., 2,8-dibromodibenzofuran) under Pd catalysis:

| Component | Quantity/Condition |

|---|---|

| TTBC | 4.66 mmol |

| Pd(OAc)₂ | 0.096 mmol |

| KOtBu | 3.02 mmol |

| Solvent | Toluene (110°C, 24 h) |

| Yield | 49% |

Ullmann-Type Coupling

CuI-mediated coupling with thiophenes in DMPU:

| Component | Quantity/Condition |

|---|---|

| TTBC | 2.4 mmol |

| CuI | 0.1 mmol |

| K₂CO₃ | 4.0 mmol |

| Solvent | DMPU (N₂ atmosphere) |

| Yield | 58% |

Stability and Reactivity Studies

-

Hydrogen Atom Transfer (HAT) : PEGylated TTBC derivatives show reduced 1,5-HAT reactivity due to steric shielding, increasing half-lives from seconds to hours .

-

Electrochemical Stability : TTBC’s radical form (aminyl radical) exhibits prolonged stability in acetone (τ₁/₂ = 49 h) compared to non-PEGylated analogs .

Functionalization for Materials Science

TTBC derivatives are key in organic electronics:

Eigenschaften

IUPAC Name |

1,3,6,8-tetratert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSGNPWPCZRNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337905 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34601-54-2 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetra-tert-butylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.